3'-β-Sialyl-N-Acetyllactosamin

Übersicht

Beschreibung

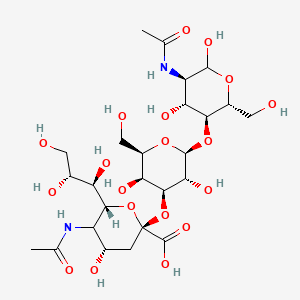

3’-beta-Sialyl-N-acetyllactosamine is a biochemical reagent used extensively in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Wissenschaftliche Forschungsanwendungen

3’-beta-Sialyl-N-acetyllactosamine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex glycans and glycoproteins.

Biology: It plays a crucial role in studying cell-cell interactions, particularly in the immune system.

Medicine: It is used in the development of therapeutic agents and vaccines.

Industry: It is used in the production of biologically active compounds and as a component in diagnostic assays

Wirkmechanismus

Target of Action

The primary targets of 3’-beta-Sialyl-N-acetyllactosamine (3’-SLN) are proteins involved in cell-cell recognition and adhesion events . It interacts with lectins and selectins, which are proteins that recognize and bind to specific carbohydrate molecules .

Mode of Action

3’-SLN mediates cell-cell recognition and adhesion events through its interactions with lectins and selectins . It acts as a receptor analog for the influenza virus hemagglutinin, forming complexes that play a crucial role in various biological processes .

Biochemical Pathways

3’-SLN is a crucial glycan structure in glycobiology research, renowned for its role in various biological processes . It serves as a scaffold for terminal modifications such as ABO blood group antigens, li antigens, and sialyl Lewis X structure . These modifications sometimes change in cell-type-specific and development-specific manners, resulting in its structural diversity .

Result of Action

The molecular and cellular effects of 3’-SLN’s action are primarily seen in its ability to mediate cell-cell recognition and adhesion events . It also plays a significant role in the structural diversity of glycan structures, which are crucial for various biological processes .

Biochemische Analyse

Biochemical Properties

3’-beta-Sialyl-N-acetyllactosamine interacts with various enzymes, proteins, and other biomolecules. It is directly produced and purified from whey without pretreatment . It serves as an important structural component of glycoproteins and can form complexes with influenza virus hemagglutinin .

Cellular Effects

3’-beta-Sialyl-N-acetyllactosamine has profound effects on various types of cells and cellular processes. It mediates cell-cell recognition and adhesion events through interactions with lectins and selectins . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3’-beta-Sialyl-N-acetyllactosamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily revolving around mediating cell-cell recognition and adhesion events through interactions with lectins and selectins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 3’-beta-Sialyl-N-acetyllactosamine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3’-beta-Sialyl-N-acetyllactosamine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3’-beta-Sialyl-N-acetyllactosamine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

3’-beta-Sialyl-N-acetyllactosamine is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-beta-Sialyl-N-acetyllactosamine involves the enzymatic transfer of sialic acid to N-acetyllactosamine. This process can be achieved using sialyltransferases, which catalyze the transfer of sialic acid from a donor substrate to an acceptor molecule . The reaction conditions typically involve a buffered solution at a specific pH and temperature to optimize enzyme activity.

Industrial Production Methods: Industrial production of 3’-beta-Sialyl-N-acetyllactosamine often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to express the necessary enzymes for the synthesis of this compound. The fermentation process is followed by purification steps to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3’-beta-Sialyl-N-acetyllactosamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Vergleich Mit ähnlichen Verbindungen

3’-Sialyllactose: Another sialylated glycan with similar biological functions.

6’-Sialyllactose: Differing in the position of the sialic acid linkage.

N-Acetyllactosamine: The non-sialylated precursor of 3’-beta-Sialyl-N-acetyllactosamine.

Uniqueness: 3’-beta-Sialyl-N-acetyllactosamine is unique due to its specific sialylation pattern, which imparts distinct biological properties. Its ability to interact with a wide range of sialic acid-binding proteins makes it a valuable tool in glycobiology research .

Eigenschaften

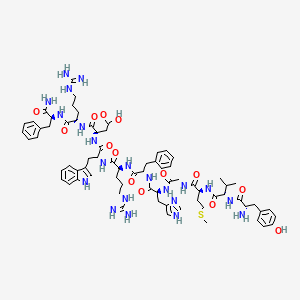

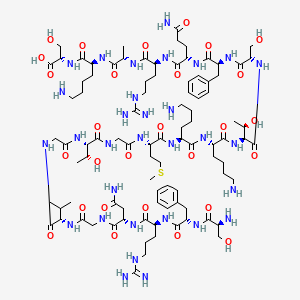

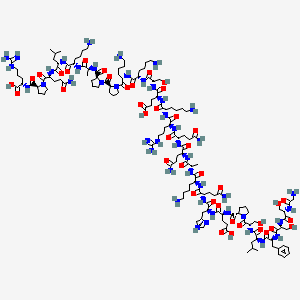

IUPAC Name |

(2R,4S,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-16(36)11(5-29)43-23(18(21)38)44-19-12(6-30)42-22(39)14(17(19)37)27-8(2)32/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13?,14+,15+,16-,17+,18+,19+,20+,21-,22?,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXWGQLSDZJHFY-RMKBUKBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)O)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@]3(C[C@@H](C([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N2O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858388 | |

| Record name | (2R,4S,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210418-18-1 | |

| Record name | (2R,4S,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

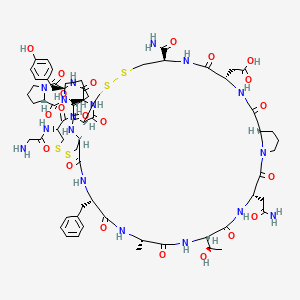

![d[Cha4]AVP](/img/structure/B561571.png)